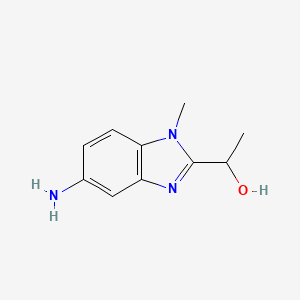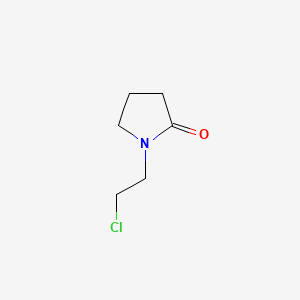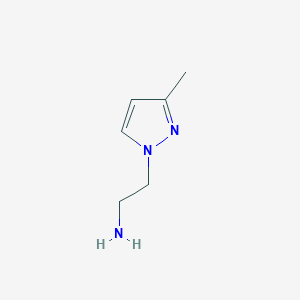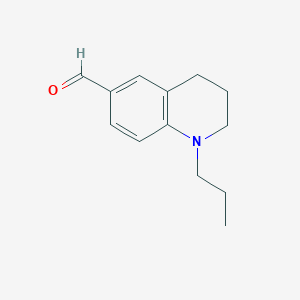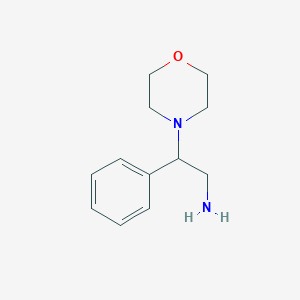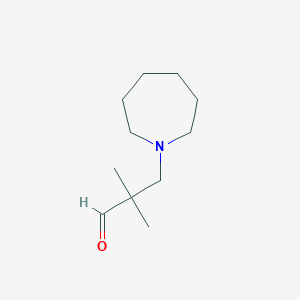![molecular formula C10H10N2O4 B1274668 4-(3-呋喃-2-基-[1,2,4]噁二唑-5-基)-丁酸 CAS No. 878437-17-3](/img/structure/B1274668.png)
4-(3-呋喃-2-基-[1,2,4]噁二唑-5-基)-丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid, also known as 4-FBA, is an organic compound belonging to the class of oxadiazole-containing compounds. It has been studied extensively in recent years due to its potential applications in various fields. It has been used in the synthesis of various compounds, in the development of novel drug delivery systems, and in the study of biochemical and physiological effects. It has also been used as a model compound for studying the mechanism of action of other compounds.
科学研究应用
药理学研究
该化合物中含有的噁二唑环,在各种具有药理活性的分子中都有存在。 该化合物与醛糖还原酶等蛋白质的潜在相互作用表明,它在设计用于治疗糖尿病并发症(如糖尿病性神经病变)的抑制剂方面具有实用价值 .
抗菌剂
据报道,含有噁二唑部分的化合物具有抗菌性能。 这表明 4-(3-呋喃-2-基-[1,2,4]噁二唑-5-基)-丁酸可能是开发新的抗菌剂(特别是针对耐药菌株的抗菌剂)的宝贵支架 .
抗肿瘤活性
该化合物与其他已显示出抗肿瘤活性的噁二唑衍生物的结构相似性暗示,可以探索该化合物对某些类型的癌细胞的疗效。 它可能通过干扰细胞增殖途径或诱导凋亡发挥作用 .
抗病毒研究
噁二唑衍生物已被鉴定为有效的抗病毒剂。 可以研究该化合物对抑制病毒复制的潜力,这可能为抗病毒药物开发提供一条新途径 .
杀虫剂开发
该化合物的呋喃和噁二唑部分已知存在于各种杀虫剂中。 因此,该化合物可以用于合成具有潜在改进的功效和更低的环境影响的新型杀虫剂 .
有机合成
该化合物可以作为合成更复杂的有机分子的前体或中间体。 它的反应位点使其适合各种化学转化,这在合成有机化学中可能很有价值 .
材料科学
由于存在呋喃环,可以研究该化合物在材料科学中的潜在应用,例如开发需要特定热或化学性质的新型聚合物或涂层 .
分析化学
未来方向
The future directions for research on “4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” could involve exploring its potential biological activities further. For instance, 1,2,4-oxadiazole derivatives have shown promise as potential alternative templates for discovering novel antibacterial agents .
作用机制
Target of Action
Compounds containing the 1,2,4-oxadiazole ring, such as this one, have been reported to exhibit a broad range of biological activities . For instance, some derivatives of the oxadiazole nucleus target the protein aldose reductase .
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Oxadiazole derivatives have been reported to impact a variety of biochemical pathways, leading to various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase suggests that 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid may have potential therapeutic applications in managing complications of diabetes. Additionally, the compound’s oxadiazole ring is known to exhibit antibacterial and antioxidant activities, which further highlights its biochemical significance .
Cellular Effects
The effects of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . For instance, it can modulate the expression of genes related to antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative damage. Furthermore, 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid has shown potential in inhibiting the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .
Molecular Mechanism
At the molecular level, 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity, such as aldose reductase, by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby reducing the formation of harmful metabolites. Additionally, the compound can activate or inhibit transcription factors that regulate gene expression, leading to changes in cellular functions . The oxadiazole ring’s ability to scavenge free radicals also contributes to its antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can lead to sustained antioxidant effects and prolonged inhibition of enzyme activity . The compound’s efficacy may diminish over extended periods due to potential metabolic adaptations in cells .
Dosage Effects in Animal Models
The effects of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and improved metabolic function . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Studies have identified a threshold dose beyond which the compound’s therapeutic benefits are outweighed by its toxic effects .
Metabolic Pathways
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and other oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues . Additionally, binding to plasma proteins facilitates its transport in the bloodstream and enhances its bioavailability .
Subcellular Localization
The subcellular localization of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the mitochondria, where it can exert its antioxidant effects .
属性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFESAUWPXSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390382 |
Source


|
| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878437-17-3 |
Source


|
| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


